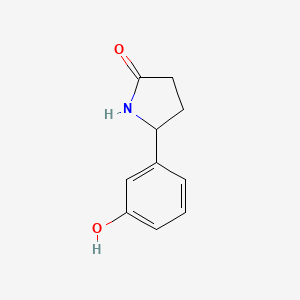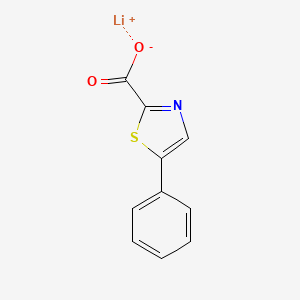![molecular formula C14H11BrN2O2S B13656312 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the bromomethyl group: The benzimidazole core can be bromomethylated using bromomethyl compounds such as bromoacetic acid or its derivatives in the presence of a base.
Sulfonylation: The phenylsulfonyl group can be introduced by reacting the bromomethylated benzimidazole with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The phenylsulfonyl group can participate in redox reactions, potentially leading to the formation of sulfoxides or sulfones.
Cyclization reactions: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as sodium hydride (NaH).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Nucleophilic substitution: Substituted benzimidazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the phenylsulfonyl group.
Scientific Research Applications
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Chemical biology: The compound can be used to study the interactions of benzimidazole derivatives with biological targets such as enzymes or receptors.
Material science: It can be incorporated into polymers or other materials to impart specific chemical or physical properties.
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-1-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-(Phenylsulfonyl)-1H-benzo[d]imidazole: Lacks the bromomethyl group.
Uniqueness
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both the bromomethyl and phenylsulfonyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H11BrN2O2S |
|---|---|
Molecular Weight |
351.22 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-(bromomethyl)benzimidazole |
InChI |
InChI=1S/C14H11BrN2O2S/c15-10-14-16-12-8-4-5-9-13(12)17(14)20(18,19)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
RMTASSGKSQCRMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


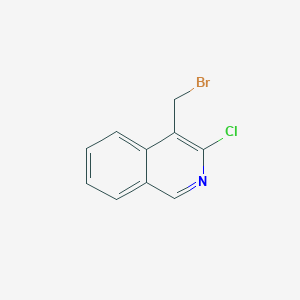
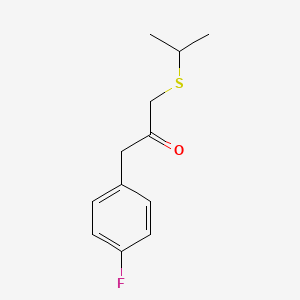

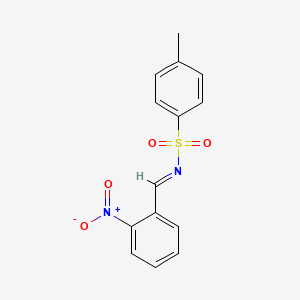

![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13656276.png)

![3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B13656289.png)

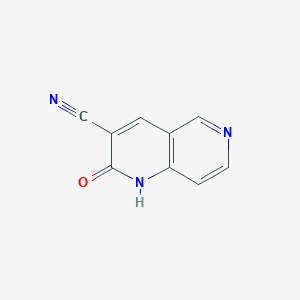
![Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-](/img/structure/B13656314.png)
![7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13656324.png)
